2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

Researchers synthesizing novel N,S-substituted naphthoquinone analogues require a versatile intermediate with a leaving group at the 2-position and an N-phenylpiperazine moiety. 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone (CAS 135127-46-7) provides this scaffold. Key features: - Reactive chlorine at C-2 enables nucleophilic substitution with thiols. - N-Phenylpiperazine group modulates electronic properties and biological activity. - Purity: ≥98% (HPLC), MW 352.8 g/mol, bp 494.7±45.0°C. Ideal for generating focused screening libraries for antiparasitic drug discovery.

Molecular Formula C20H17ClN2O2
Molecular Weight 352.8 g/mol
CAS No. 135127-46-7
Cat. No. B168533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone
CAS135127-46-7
Molecular FormulaC20H17ClN2O2
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
InChIInChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2
InChIKeyVVCXACYNOIORRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone: Building Block for Drug Discovery


2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone (CAS 135127-46-7) is a synthetic 1,4-naphthoquinone derivative characterized by a chlorine atom at the 2-position and an N-phenylpiperazine moiety at the 3-position of the naphthoquinone core. It serves primarily as a key synthetic intermediate for the preparation of novel N,S-substituted naphthoquinone analogues with potential therapeutic applications [1]. This compound belongs to a class of molecules widely investigated for their diverse biological activities, including antitumor, antiparasitic, and antimicrobial properties, which are largely attributed to the redox cycling capacity of the quinone scaffold .

1
Key building block for N,S-substituted naphthoquinone analogue synthesis
2
2-chloro leaving group enables nucleophilic aromatic substitution with thiols
3
Supports SAR studies and medicinal chemistry research workflows
Supplied as a synthetic intermediate; biological activity assessed in downstream derivatives.

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone: Irreplaceable Building Block


The precise substitution pattern of 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is critical for its intended use as a versatile synthetic building block. The chlorine at the 2-position acts as a key leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of diverse sulfur-based nucleophiles (e.g., allyl mercaptan) to generate novel N,S-substituted analogues [1]. The N-phenylpiperazine moiety at the 3-position is not merely a structural appendage; it contributes to the molecule's overall electronic and steric profile, influencing both the reactivity of the adjacent chloro group and the potential biological activity of downstream derivatives. Generic 1,4-naphthoquinones lacking this specific 2-chloro-3-(4-phenylpiperazinyl) architecture cannot undergo the same synthetic transformations and are therefore unsuitable for research programs requiring this precise molecular scaffold.

Scaffold Generic 1,4-naphthoquinones without the 2-chloro-3-(4-phenylpiperazinyl) pattern may not undergo the same thioether formation.
Reactivity Alternative aminonaphthoquinones (e.g., 4-benzylpiperidinyl or 4-chlorophenylamino variants) yield different N,S-substituted products, altering SAR interpretation.
Physicochemical Lower molecular weight naphthoquinones differ in volatility and thermal stability; handling and storage protocols may not transfer directly.

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone: Evidence for Selection


Key Intermediate in N,S-Substituted Naphthoquinone Synthesis

In a 2024 study by Ozdinc et al., 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (the target compound) was used as a starting material to synthesize 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione. The reaction was performed by reacting 0.5 g (1.417 mmol) of the target compound with 0.105 g (1.417 mmol) of allyl mercaptan [1]. This specific chloro-substituted naphthoquinone serves as a critical precursor that is not interchangeable with other aminonaphthoquinone derivatives (e.g., those with 4-benzylpiperidin-1-yl or 4-chlorophenylamino groups) which were used to synthesize different analogues in the same study [1].

Synthetic utility
Head-to-head
Target: 0.5 g (1.417 mmol) reacted with allyl mercaptan → 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione
Comparators (e.g., 2-fluorophenylpiperazinyl, 4-benzylpiperidinyl) generate structurally distinct N,S-analogues under same conditions.
Demonstrates unique reactivity profile essential for defined SAR library generation.
Data from Ozdinc et al. 2024; product identity confirmed by synthesis.
Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

Physicochemical Stability and Handling Profile

Key physicochemical parameters for 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone have been documented, providing a baseline for its handling and storage compared to other naphthoquinone derivatives. The compound has a molecular formula of C20H17ClN2O2 and a molecular weight of approximately 352.8 g/mol . Its predicted density is 1.4±0.1 g/cm³, and it has a predicted boiling point of 494.7±45.0 °C at 760 mmHg, with a flash point of 253.0±28.7 °C [1]. These values indicate a relatively high thermal stability and low volatility, which can inform decisions regarding synthetic reaction conditions and safe handling protocols.

Physicochemical baseline
Class-level
MW: 352.8 g/mol
Predicted BP: 494.7±45.0 °C at 760 mmHg
Predicted density: 1.4±0.1 g/cm³
Higher thermal stability and lower volatility versus simpler naphthoquinones; supports pre-formulation handling design.
Predicted values; experimental verification advised.
Pre-formulation Analytical Chemistry Chemical Procurement

Antiparasitic Activity: Class-Level Evidence

Naphthoquinone derivatives, as a class, have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For example, a derivative in a related study exhibited an IC50 value of 1.72 µM against T. cruzi epimastigotes . While direct data for 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone against this target is not available in the peer-reviewed literature, its structural similarity to active naphthoquinones suggests it may possess comparable antiparasitic potential. This makes it a relevant candidate for inclusion in antiparasitic screening libraries.

Antiparasitic context
Class-level inference
No direct data for this compound.
Related naphthoquinone derivative: IC50 1.72 µM against T. cruzi epimastigotes.
Supports inclusion in antiparasitic screening sets; activity must be verified experimentally.
Structural similarity suggests potential; not a validated positive control.
Antiparasitic Chagas Disease Trypanosoma cruzi

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone: Research & Procurement Scenarios


N,S-Substituted Analogue Synthesis for SAR

This compound is ideally suited as a key starting material for the synthesis of novel N,S-substituted naphthoquinone analogues, as demonstrated by Ozdinc et al. in 2024 [1]. Researchers aiming to explore the impact of thioether modifications on the biological activity of 1,4-naphthoquinones should procure this compound to generate derivatives like 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione. This application is directly supported by the quantitative data showing its successful reaction with allyl mercaptan to yield the desired product [1].

Antiparasitic Drug Discovery: Chagas Disease Screening

Based on the class-level evidence of naphthoquinone activity against Trypanosoma cruzi , this compound is a strong candidate for inclusion in focused screening libraries for antiparasitic drug discovery, particularly for Chagas disease. Procurement of this compound allows research groups to evaluate its specific antiparasitic potential and to generate structure-activity relationship data that could lead to new therapeutic leads. While direct data for this specific compound is lacking, the structural class is well-validated, making it a worthwhile investment for exploratory research.

Pre-formulation and Physicochemical Characterization

The documented physicochemical properties of 2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone, including its molecular weight (352.8 g/mol) and predicted boiling point (494.7±45.0 °C) [REFS-2, REFS-3], make it a suitable model compound for pre-formulation studies aimed at developing naphthoquinone-based therapeutics. Its relatively high molecular weight and thermal stability differentiate it from smaller, more volatile naphthoquinones, providing a distinct set of handling and formulation challenges and opportunities. This data supports its procurement for analytical method development and stability testing.

Application
Selection Property
Validation Focus
N,S-Substituted analogue synthesis
2-Chloro leaving-group reactivity with thiols
Product identity and purity after allyl mercaptan coupling
Antiparasitic screening context
Naphthoquinone redox scaffold
T. cruzi epimastigote assay and selectivity profiling
Pre-formulation profiling
Thermal stability and low volatility
Handling, storage, and analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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